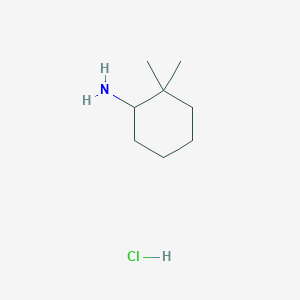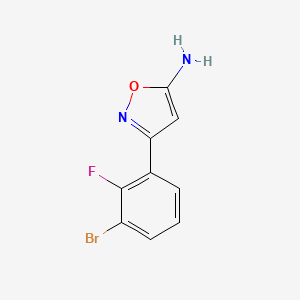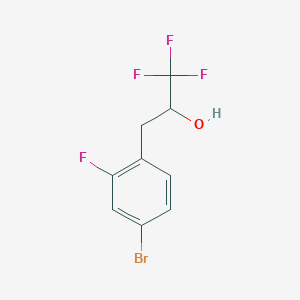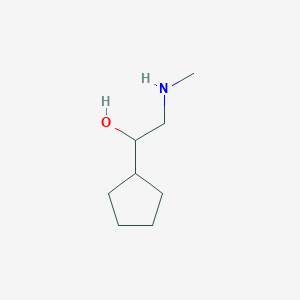
1-Cyclopentyl-2-(methylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-2-(methylamino)ethan-1-ol is an organic compound with the molecular formula C8H17NO It features a cyclopentyl group attached to an ethan-1-ol backbone, with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(methylamino)ethan-1-ol typically involves the reaction of cyclopentyl derivatives with methylamine. One common method includes the alkylation of cyclopentyl halides with methylamine in the presence of a base, followed by reduction to yield the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products:
Oxidation: Cyclopentyl ketones or aldehydes.
Reduction: Cyclopentylamines.
Substitution: Halogenated cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentyl-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-2-(methylamino)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the ethan-1-ol backbone.
2-(Methylamino)ethanol: Contains the methylamino and ethan-1-ol groups but lacks the cyclopentyl ring.
Uniqueness: 1-Cyclopentyl-2-(methylamino)ethan-1-ol is unique due to the combination of its cyclopentyl ring and the presence of both methylamino and hydroxyl functional groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-cyclopentyl-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-6-8(10)7-4-2-3-5-7/h7-10H,2-6H2,1H3 |
InChI Key |
UXRADQIJCQKDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


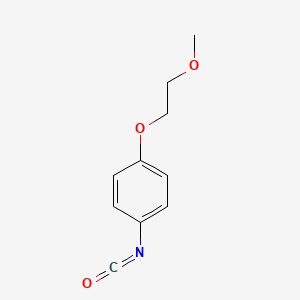
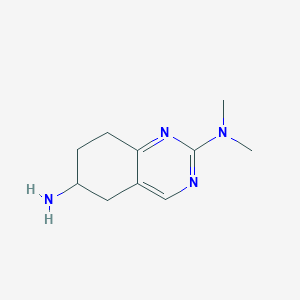
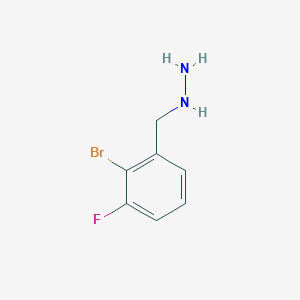
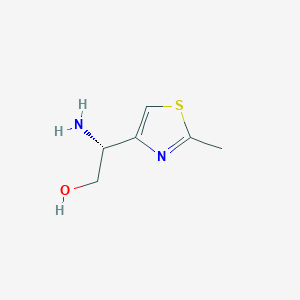
![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
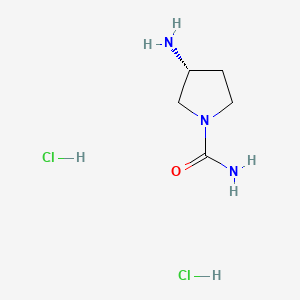
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
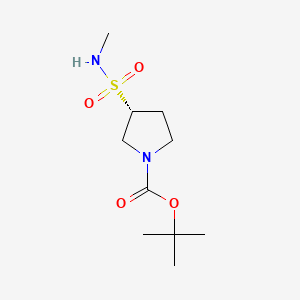
amine](/img/structure/B13588403.png)
